molecular formula C10H18O2Si B12572556 Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane CAS No. 189142-80-1

Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane

Cat. No.: B12572556
CAS No.: 189142-80-1
M. Wt: 198.33 g/mol
InChI Key: LDDSYOHYZHNABX-UHFFFAOYSA-N
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Description

Trimethyl[(8-oxabicyclo[321]oct-2-en-3-yl)oxy]silane is a compound that features a unique bicyclic structure with a silicon atom bonded to three methyl groups and an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane can be achieved through a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This method involves the use of tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2) as catalysts . The reaction conditions are optimized to allow the efficient construction of the 8-oxabicyclo[3.2.1]octane core structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane has several applications in scientific research:

Mechanism of Action

The mechanism by which Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane exerts its effects involves its interaction with various molecular targets. The silicon-oxygen bond and the bicyclic structure play crucial roles in its reactivity and interactions with other molecules. The pathways involved can include nucleophilic attack on the silicon atom and rearrangements of the bicyclic core.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane is unique due to the presence of the silicon atom bonded to three methyl groups and an oxygen atom. This feature imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds.

Properties

CAS No.

189142-80-1

Molecular Formula

C10H18O2Si

Molecular Weight

198.33 g/mol

IUPAC Name

trimethyl(8-oxabicyclo[3.2.1]oct-2-en-3-yloxy)silane

InChI

InChI=1S/C10H18O2Si/c1-13(2,3)12-10-6-8-4-5-9(7-10)11-8/h6,8-9H,4-5,7H2,1-3H3

InChI Key

LDDSYOHYZHNABX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC2CCC(C1)O2

Origin of Product

United States

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